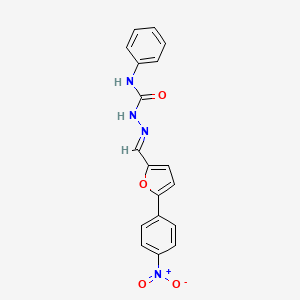

![molecular formula C14H10BrN3O2 B5524421 4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves complex reactions that often require catalysts like palladium to facilitate cascade reactions. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines showcases the intricate steps involved, including C-H bond activation and CO insertion (Zhang, Fan, & Zhang, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this category often features complex fused rings and heterocyclic systems. Studies involving single-crystal X-ray diffraction and spectroscopic methods, such as FT-IR, are crucial for determining the precise structure. For example, the characterization of novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) through spectral data and theoretical calculations highlights the importance of these methods (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine derivatives are varied, ranging from ring closures to nucleophilic attacks. The reactivity of such compounds can be influenced significantly by their molecular structure, as seen in the formation of 1,3,4-oxadiazoles and pyridines through specific synthetic pathways. Reactivity descriptors and bond analysis, such as those conducted using natural bond orbital (NBO) analysis, provide insight into the chemical behavior of these molecules (Eshimbetov, Tojiyev, & Zi̇yaev, 2017).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Novel Derivatives and Their Properties : Research into 1,3,4-oxadiazole derivatives, such as the one mentioned, has shown significant interest due to their diverse applications. For instance, studies on 1,3,4-Oxadiazolecopper(II) derivatives derived from thiosemicarbazone complexes highlight the synthesis of complex compounds with potential for varied applications, including magnetic and structural properties (Gómez-Saiz et al., 2003).

Antimicrobial Activities : Compounds incorporating 1,2,4-oxadiazol-3-yl structures have been evaluated for their antimicrobial activities. For example, synthesis and microbiological evaluation of new Naphthalene-1,4-diones with oxadiazole fragments showed potential antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents (Voskienė et al., 2012).

Material Science and Catalysis

- Corrosion Inhibition : Aryl pyrazolo pyridines, which share a structural similarity with the compound , have been studied for their corrosion inhibition properties on metals in acidic environments. This application is crucial for protecting industrial machinery and infrastructure from corrosion-related damage (Sudheer & Quraishi, 2015).

Propiedades

IUPAC Name |

5-[(4-bromophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-11-1-3-12(4-2-11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOUCPNNCCULIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)

![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)